molecular formula C12H10BrNOS B1273739 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 7520-95-8

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No.: B1273739
CAS No.: 7520-95-8
M. Wt: 296.18 g/mol
InChI Key: BOMSILGSXFNLJX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a phenyl group, and a thiazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study the biological activity of thiazole derivatives and their potential therapeutic applications.

Safety and Hazards

This chemical is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

Preparation Methods

The synthesis of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For instance, 4-methyl-2-phenyl-1,3-thiazole can be prepared by reacting 4-methylacetophenone with thiourea in the presence of a halogenating agent.

    Bromination: The bromination of the ethanone moiety is achieved by treating the thiazole derivative with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, depending on the reagents and conditions used.

Common reagents include sodium borohydride for reduction, bromine or NBS for bromination, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    4-Methyl-2-phenyl-1,3-thiazole: Lacks the bromine atom and ethanone moiety, making it less reactive in certain synthetic applications.

    2-Chloro-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-nitroethanone:

The uniqueness of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c1-8-11(10(15)7-13)16-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMSILGSXFNLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383712
Record name 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7520-95-8
Record name 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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